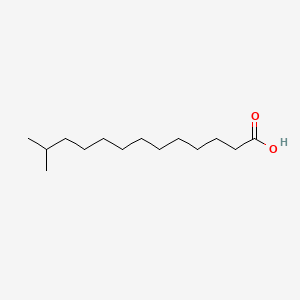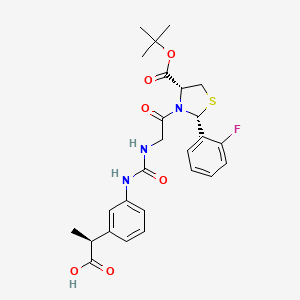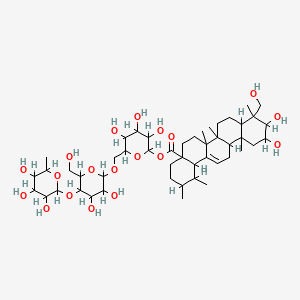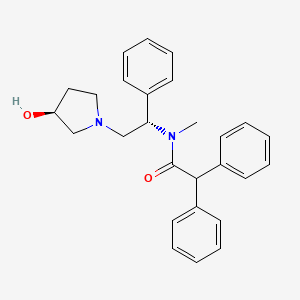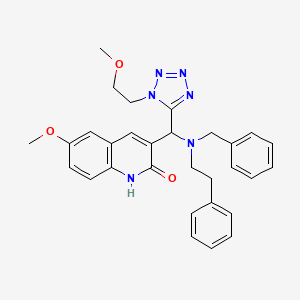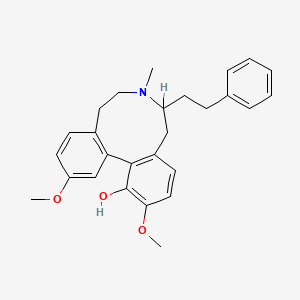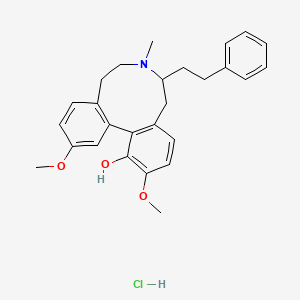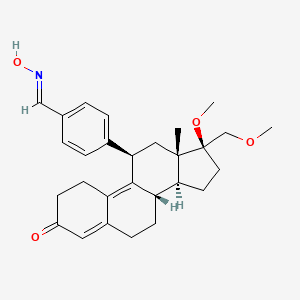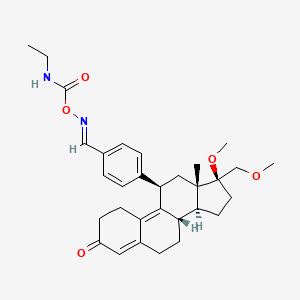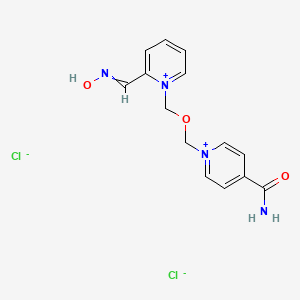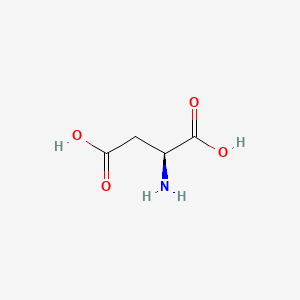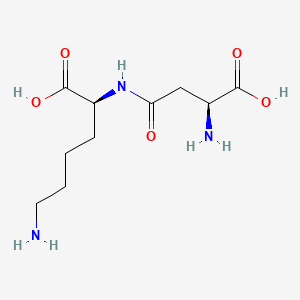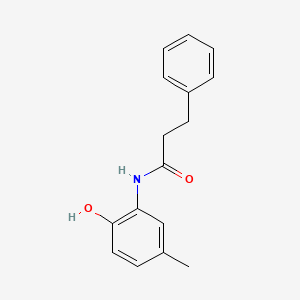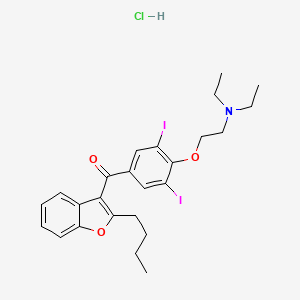
Hidrocloruro de amiodarona
Descripción general
Descripción
El Hidrcloruro de Amiodarona es un derivado de benzofurano y un agente antiarrítmico de clase III. Se usa principalmente para tratar y prevenir varios tipos de disritmias cardíacas, incluidas la taquicardia ventricular, la fibrilación ventricular y la fibrilación auricular . Este compuesto es conocido por su capacidad de prolongar el potencial de acción y el período refractario en el tejido miocárdico, lo que lo hace efectivo en el manejo de arritmias potencialmente mortales .
Mecanismo De Acción
Target of Action
Amiodarone hydrochloride is a class III antiarrhythmic drug . It primarily targets the potassium channels in the heart, but it also affects sodium and calcium channels as well as beta and alpha adrenergic receptors . These targets play a crucial role in maintaining the normal rhythm and electrical activity of the heart.
Mode of Action
Amiodarone hydrochloride works by blocking the potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential . This results in an increase in the duration of the action potential as well as the effective refractory period for cardiac cells . It also inhibits inward sodium and calcium currents, which suppresses the excitability and conductivity of cardiac tissues .
Biochemical Pathways
Amiodarone hydrochloride affects multiple biochemical pathways due to its broad spectrum of action. It prolongs the duration of cardiac tissue activation, thereby preventing the conduction of unwanted electrical activity . This drug also inhibits the peripheral conversion of thyroxine (T4) to triiodothyronine (T3), which may cause increased thyroxine levels, decreased T3 levels, and increased levels of inactive reverse T3 (rT3) in clinically euthyroid patients .
Pharmacokinetics
Amiodarone hydrochloride exhibits complex pharmacokinetics. It has a slow and wide distribution to tissues such as fat, muscle, and highly perfused organs, which results in long loading periods to accelerate the onset of drug activity . It is markedly lipophilic, resulting in a very large volume of distribution and a prolonged time to reach stable plasma levels . The clearance of amiodarone after intravenous administration in patients with ventricular fibrillation and ventricular tachycardia ranged from 220 to 440 ml/hr/kg .
Result of Action
The primary result of amiodarone hydrochloride’s action is the prevention or suppression of life-threatening ventricular tachyarrhythmias . It decreases the heart’s ability to respond to unwanted electrical stimuli, which may cause an irregular heartbeat . This makes it an extremely effective antiarrhythmic drug .
Action Environment
The action of amiodarone hydrochloride can be influenced by various environmental factors. For instance, the presence of other medications can lead to interactions, as amiodarone is known to interact with several medications such as warfarin, simvastatin, atorvastatin, and many HIV antiretroviral medications . Additionally, the drug’s efficacy and stability can be affected by the patient’s physiological state, including thyroid function and renal impairment .
Aplicaciones Científicas De Investigación
El Hidrcloruro de Amiodarona tiene un amplio rango
Análisis Bioquímico
Biochemical Properties
Amiodarone hydrochloride is a potent antiarrhythmic agent that inhibits adrenergic stimulation (alpha- and beta-blocking properties), affects sodium, potassium, and calcium channels, prolongs the action potential and refractory period in myocardial tissue; decreases AV conduction and sinus node function . It interacts with multiple molecular targets, including enzymes and proteins involved in cardiac function .
Cellular Effects
Amiodarone hydrochloride has multiple effects on myocardial cells. It slows heart rate and atrioventricular nodal conduction, prolongs refractoriness, and slows intracardiac conduction . It also has significant effects on thyroid function, causing either hypothyroidism or hyperthyroidism in up to 10% of people .
Molecular Mechanism
Amiodarone hydrochloride works by increasing the time before a heart cell can contract again . It inhibits both inward and outward currents. The inhibition of inward sodium and calcium currents (INa, ICa) is enhanced in a use- and voltage-dependent manner, resulting in suppression of excitability and conductivity of cardiac tissues especially when stimulated at higher frequencies and in those with less-negative membrane potential .
Temporal Effects in Laboratory Settings
Amiodarone hydrochloride has a long plasma half-life of around 50 days, meaning that any adverse effects may persist for a month (or more) after treatment has stopped . It undergoes three phases of distribution: central or vascular distribution occurs over approximately 24 hours, peripheral or solid organ distribution occurs over the next 7 days, and deep or fat tissue distribution occurs over the subsequent 4 weeks .
Dosage Effects in Animal Models
In animal studies, amiodarone hydrochloride has shown to affect the hypoglycemic impact of sitagliptin in healthy and diabetic rats . The onset of hypoglycemia was increased significantly by pre-treatment with amiodarone 50 mg/kg in this trial .
Metabolic Pathways
Amiodarone hydrochloride is metabolized in the liver to desethylamiodarone . It undergoes extensive hepatic metabolism and some enterohepatic cycling .
Transport and Distribution
Amiodarone hydrochloride is highly lipid soluble and is stored in high concentrations in fat and muscle, as well as in the liver, lungs, and skin . It crosses the placenta and reaches measurable levels in breast milk .
Subcellular Localization
Amiodarone hydrochloride and its active metabolite desethylamiodarone could antagonize triiodothyronine (T3) action on the heart at cellular or subcellular levels, leading to phenotypic resemblance of long-term amiodarone treatment and hypothyroidism .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Hidrcloruro de Amiodarona implica múltiples pasos, comenzando con el salicilaldehído como material principal. El proceso incluye reacciones con 2-halogenado hexanoato de hidrocarburo, cloruro de p-metoxibenzoilo, yodo y clorhidrato de 2-dietilaminoetilcloruro en presencia de un catalizador . El producto final, Hidrcloruro de Amiodarona, se obtiene a través de una serie de reacciones que producen compuestos intermedios como el 2-butilbenzofurano y el 2-butil-3-(3,5-diiodina-4-hidroxibenzoil) benzofurano .
Métodos de producción industrial: En entornos industriales, la preparación de la inyección de Hidrcloruro de Amiodarona implica disolver el compuesto en agua para inyección a una temperatura controlada, seguida de la adición de polisorbato 80 y alcohol bencílico . La solución se enfría luego a temperatura ambiente, se filtra y se esteriliza antes de llenarse en recipientes .
Análisis De Reacciones Químicas
Tipos de reacciones: El Hidrcloruro de Amiodarona experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para su actividad farmacológica y estabilidad.
Reactivos y condiciones comunes:
Oxidación: El Hidrcloruro de Amiodarona se puede oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio en condiciones controladas.
Reducción: Las reacciones de reducción pueden involucrar el uso de agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución generalmente ocurren en presencia de catalizadores o bajo condiciones específicas de pH para reemplazar grupos funcionales dentro de la molécula.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados yodados y compuestos de benzofurano, que contribuyen a las propiedades antiarrítmicas del compuesto .
Propiedades
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPDYQOUSLNIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClI2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037185 | |
| Record name | Amiodarone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
681.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble @ 25 °C (g/100 ml): chloroform 44.51; methylene chloride 19.20; methanol 9.98; ethanol 1.28; benzene 0.65; tetrahydrofuran 0.60; acetonitrile 0.32; 1-octanol 0.30; ether 0.17; 1-propanol 0.13; hexane 0.03; petroleum ether 0.001; sparingly soluble in iso- propanol; slightly soluble in acetone, dioxane, and carbon tetrachloride, In water, 700 mg/l @ 25 °C | |
| Record name | AMIODARONE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6525 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Amiodarone prolongs the action potential duration of myocardial cells without altering the resting membrane potential. Consequently the drug alters repolarization (QT prolongation) without affecting spontaneous (phase 4) depolarization. Since neither class I nor class II antiarrhythmic drugs possess both these properties, amiodarone is classified as a class III antiarrhythmic agent. The effect of amiodarone on thyroid metabolism remains unclear but probably involves an intracellular rather than a central or peripheral action., Although several investigators have suggested that the myocardial effects observed during chronic amiodarone therapy are comparable to those associated with hypothyroidism and may be related to competitive inhibition of sodium-potassium-activated adenosine triphosphatase (Na+ -K+ -ATPase) activity, other data suggest that amiodarone's effects on thyroid function contribute minimally, if at all, to the overall electrophysiologic effects of the drug., The drug also appears to inhibit transmembrane influx of extracellular sodium ions via fast sodium channels, as indicated by a decrease in the maximal rate of depolarization of phase O of the action potential. Like class I antiarrhythmic agents, amiodarone is believed to combine with fast sodium channels in their inactive state and thereby inhibit recovery after repolarization in a time- and voltage-dependent manner which is associated with subsequent dissociation of the drug from the sodium channels. Amiodarone appears to have little affinity for activated fast sodium channels., Amiodarone has mild negative inotropic effect that is more prominent with intravenous than with oral administration but that usually does not depress left ventrical function. Amiodarone causes coronary and peripheral vasodialation and, therefore, decrease peripheral vascular resistance but only causes hypotension in large doses. | |
| Record name | AMIODARONE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6525 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline powder; crystals from acetone | |
CAS No. |
19774-82-4 | |
| Record name | Amiodarone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19774-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amiodarone hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019774824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amiodarone hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amiodarone hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amiodarone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butyl-3-benzofuryl 4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl ketone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMIODARONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/976728SY6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMIODARONE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6525 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
156 °C | |
| Record name | AMIODARONE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6525 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


